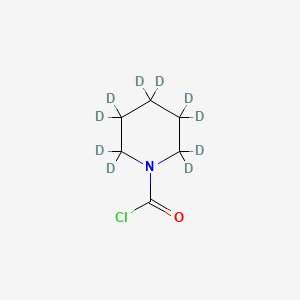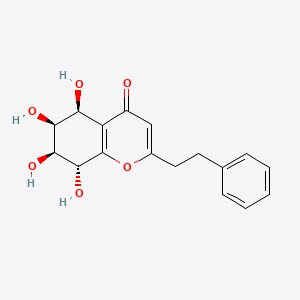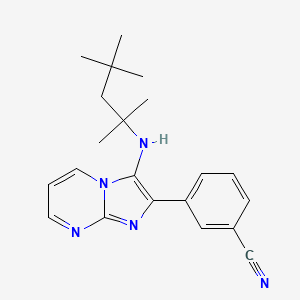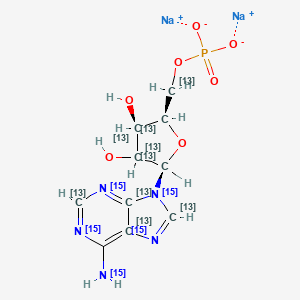
Adenosine monophosphate-13C10,15N5 (disodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine monophosphate-13C10,15N5 (disodium) is a labeled form of adenosine monophosphate, where carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively. This compound is a key cellular metabolite that plays a crucial role in regulating energy homeostasis and signal transduction .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of adenosine monophosphate-13C10,15N5 (disodium) involves the incorporation of isotopically labeled carbon and nitrogen atoms into the adenosine monophosphate molecule. This can be achieved through chemical synthesis using labeled precursors. The reaction conditions typically involve the use of specific solvents and catalysts to facilitate the incorporation of the labeled atoms .
Industrial Production Methods
Industrial production of adenosine monophosphate-13C10,15N5 (disodium) involves large-scale synthesis using isotopically labeled precursors. The process includes multiple steps of purification to ensure high isotopic purity and chemical purity. The final product is often provided as a solution in a suitable buffer to maintain stability .
化学反应分析
Types of Reactions
Adenosine monophosphate-13C10,15N5 (disodium) can undergo various chemical reactions, including:
Oxidation: Conversion to adenosine diphosphate and adenosine triphosphate.
Reduction: Formation of deoxyadenosine monophosphate.
Substitution: Replacement of functional groups on the ribose or phosphate moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include adenosine diphosphate, adenosine triphosphate, and deoxyadenosine monophosphate. These products are important intermediates in various biochemical pathways .
科学研究应用
Adenosine monophosphate-13C10,15N5 (disodium) is widely used in scientific research due to its labeled isotopes, which allow for detailed studies of metabolic pathways and enzyme activities. Some key applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic flux analysis to trace the flow of carbon and nitrogen through metabolic networks.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of diagnostic assays and biotechnological processes
作用机制
Adenosine monophosphate-13C10,15N5 (disodium) exerts its effects by participating in cellular energy metabolism and signal transduction pathways. It acts as a substrate for enzymes involved in the synthesis of adenosine diphosphate and adenosine triphosphate, which are essential for cellular energy transfer. The labeled isotopes allow for precise tracking of these processes at the molecular level .
相似化合物的比较
Similar Compounds
Adenosine monophosphate-15N5 disodium: Labeled with nitrogen-15 only.
Adenosine monophosphate-13C10 disodium: Labeled with carbon-13 only.
Adenosine triphosphate-13C10,15N5 disodium: Labeled form of adenosine triphosphate
Uniqueness
Adenosine monophosphate-13C10,15N5 (disodium) is unique due to its dual labeling with both carbon-13 and nitrogen-15, which provides a more comprehensive understanding of metabolic processes compared to compounds labeled with a single isotope .
属性
分子式 |
C10H12N5Na2O7P |
|---|---|
分子量 |
405.09 g/mol |
IUPAC 名称 |
disodium;[(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate |
InChI |
InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1;; |
InChI 键 |
QGXLVXZRPRRCRP-LJOOQMISSA-L |
手性 SMILES |
[13CH]1=[15N]C(=[13C]2[13C](=[15N]1)[15N]([13CH]=[15N]2)[13C@H]3[13CH]([13C@H]([13C@H](O3)[13CH2]OP(=O)([O-])[O-])O)O)[15NH2].[Na+].[Na+] |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


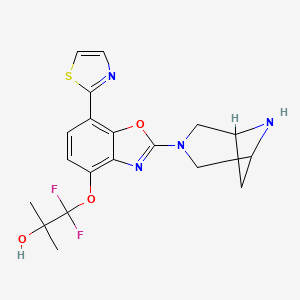
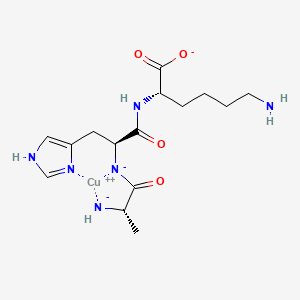
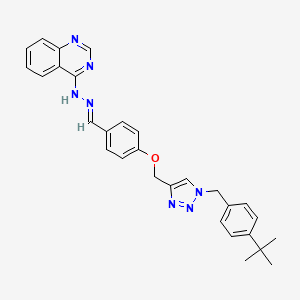
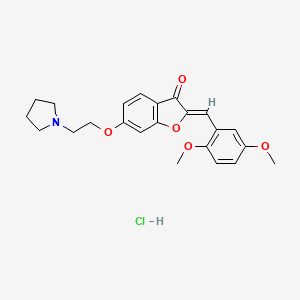

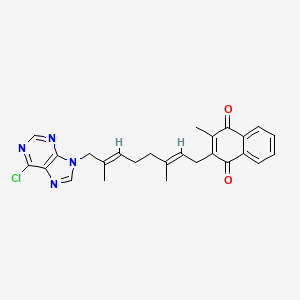
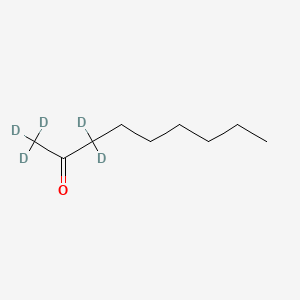
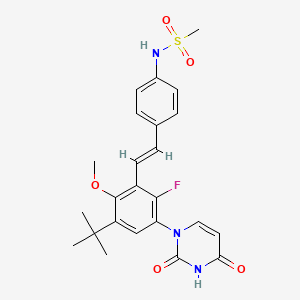
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B15138852.png)
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)oxolan-3-ol](/img/structure/B15138859.png)
